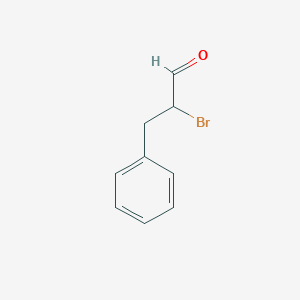
2-Bromo-3-phenylpropanal
Descripción general
Descripción
2-Bromo-3-phenylpropanal is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-phenylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gas-Phase Elimination Kinetics : Chuchani and Martín (1990) investigated the gas-phase elimination kinetics of compounds similar to 2-Bromo-3-phenylpropanal. They found that these reactions are homogeneous, unimolecular, and follow a first-order rate law, providing insights into the reaction mechanisms and kinetics of similar compounds (Chuchani & Martín, 1990).
Electrochemical Reduction : Andrieux, Gorande, and Savéant (1994) studied the electrochemical reduction of dibromo compounds closely related to 2-Bromo-3-phenylpropanal. Their research revealed details about bond cleavage and the formation of olefins, contributing to our understanding of electrochemical processes in these types of compounds (Andrieux, Gorande, & Savéant, 1994).
Synthesis Techniques : Jakhar and Makrandi (2012) conducted a study on the synthesis of bromoflavones using a solvent-free grinding technique, which includes compounds similar to 2-Bromo-3-phenylpropanal. This research contributes to the field of green chemistry by demonstrating solvent-free synthesis methods (Jakhar & Makrandi, 2012).
Stereospecific Conversion Studies : Aftab et al. (2000) explored the stereospecific conversion of diastereoisomeric diols to orthoesters and further to oxetanes, involving compounds structurally related to 2-Bromo-3-phenylpropanal. This study provides valuable information on the stereospecific reactions and conversions in organic chemistry (Aftab et al., 2000).
Study on Alkyl Radicals : Bales et al. (2001) researched the formation and reactions of alkyl radicals containing different beta-leaving groups, which is relevant to understanding the behavior of compounds like 2-Bromo-3-phenylpropanal in radical reactions (Bales et al., 2001).
Fluorescent Dye Synthesis : Jaung, Matsuoka, and Fukunishi (1998) synthesized fluorescent styryl dyes from 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a compound related to 2-Bromo-3-phenylpropanal. This research contributes to the development of new types of fluorescent dyes (Jaung, Matsuoka, & Fukunishi, 1998).
Propiedades
IUPAC Name |
2-bromo-3-phenylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNANGZVPFJPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanal | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

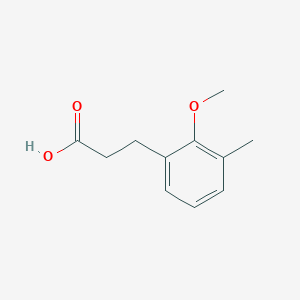
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
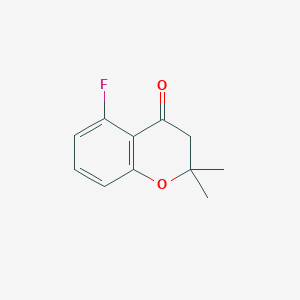

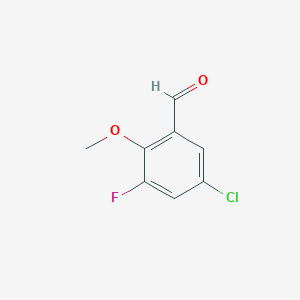
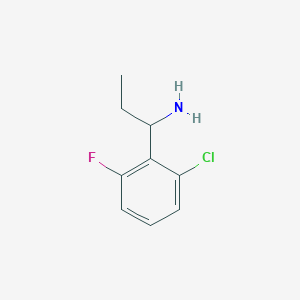
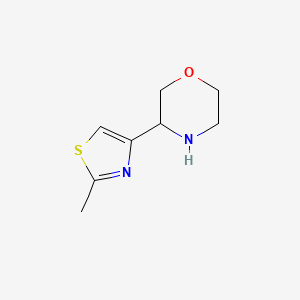
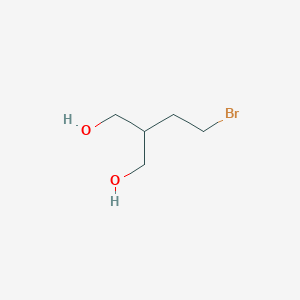
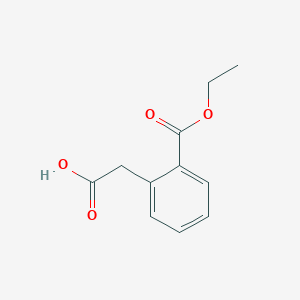
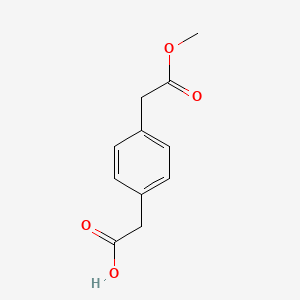
![2-[2-(Methoxycarbonyl)phenoxy]acetic acid](/img/structure/B7904100.png)
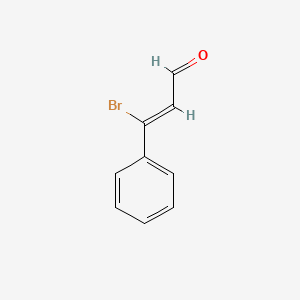

![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-](/img/structure/B7904121.png)